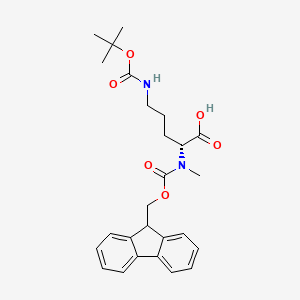

Fmoc-N-Me-D-Orn(Boc)-OH

Description

Fmoc-N-Me-D-Orn(Boc)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile α-amino protecting group, removable under mild alkaline conditions (e.g., piperidine) .

- N-Me (N-methyl): A modification on the α-nitrogen, which reduces hydrogen bonding and enhances metabolic stability of peptides .

- D-Ornithine (D-Orn): The D-enantiomer of ornithine, a diamino acid with a shorter side chain (4 carbons) compared to lysine (5 carbons). This stereochemistry is critical for modulating peptide conformation and resistance to enzymatic degradation .

- Boc (tert-butoxycarbonyl): A side-chain protecting group on the δ-amine of ornithine, cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Molecular Formula: C₂₆H₃₂N₂O₆

Molecular Weight: 468.54 g/mol

CAS Number: 1793105-28-8 .

This compound is employed in synthesizing peptides with enhanced bioavailability, protease resistance, and tailored interactions in drug design .

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJGTKBQHBSDE-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Ornithine Side Chain

The tert-butyloxycarbonyl (Boc) group is introduced to the δ-amine of D-ornithine to ensure chemoselective reactivity during subsequent steps. A standard protocol involves treating D-ornithine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dioxane, buffered to pH 9–10 using sodium hydroxide . The reaction proceeds via nucleophilic attack of the δ-amine on the carbonyl carbon of Boc₂O, forming a stable carbamate linkage. Yields typically exceed 85% after extraction with ethyl acetate and recrystallization from hexane .

Key considerations include:

-

pH control : Alkaline conditions (pH ≥ 9) prevent premature Boc cleavage and ensure complete deprotonation of the δ-amine .

-

Solvent selection : Aqueous-organic mixtures enhance reagent solubility while minimizing side reactions .

N-Methylation of the α-Amine via Reductive Alkylation

N-methylation introduces a methyl group to the α-amine of Boc-D-ornithine. This step employs reductive alkylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 4–5) . The mechanism involves:

-

Formation of an imine intermediate between formaldehyde and the α-amine.

-

Reduction of the imine to a secondary amine using NaBH₃CN, which selectively targets protonated intermediates .

Optimized conditions :

-

Molar ratios : 2.5 equivalents of formaldehyde and 1.2 equivalents of NaBH₃CN relative to Boc-D-ornithine .

-

Reaction time : 12–16 hours at room temperature under argon .

-

Workup : Acidification to pH 2 with HCl precipitates the product, which is filtered and washed with cold 0.5 M HCl .

Yields for this step range from 70% to 80%, with purity >90% after silica gel chromatography (7.5% MeOH/DCM) .

Fmoc Protection of the N-Methylated α-Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced to the N-methylated α-amine using Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base . Ultrasonic irradiation has been shown to accelerate this reaction, reducing completion time from 3 hours to 30 minutes while maintaining yields >95% .

Mechanistic insights :

-

DIPEA deprotonates the α-amine, enhancing nucleophilicity.

-

Fmoc-Cl reacts via a two-step process: initial formation of a carbamate intermediate, followed by fluoride elimination .

Purification : Reverse-phase chromatography (MeCN/H₂O gradient) removes unreacted Fmoc-Cl and diastereomeric impurities, achieving ≥98% purity .

Stereochemical Integrity and Resolution

The D-configuration of ornithine is preserved through:

-

Chiral starting materials : Commercially available D-ornithine ensures enantiomeric purity.

-

Inert conditions : Reactions conducted under argon prevent racemization .

Analytical confirmation via chiral HPLC (Chiralpak IC column, 85:15 hexane/isopropanol) verifies >99% enantiomeric excess .

Comparative Analysis of Synthetic Routes

| Method Component | Traditional Approach | Ultrasonic-Assisted |

|---|---|---|

| Fmoc protection time | 3 hours | 30 minutes |

| Solvent | DCM | Solvent-free |

| Yield | 85–90% | 92–95% |

| Energy input | Conventional stirring | 40 kHz ultrasonic bath |

Ultrasonic methods reduce reaction times and improve atom economy but require specialized equipment .

Large-Scale Synthesis and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors for Boc and Fmoc protection steps, achieving:

Critical challenges include:

-

NaBH₃CN handling : Requires strict pH control to avoid HCN generation .

-

Pd/C catalyst removal : Filtration through Celite ensures residual Pd <10 ppm .

Analytical Characterization

Spectroscopic data :

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is carried out using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling Reactions: HBTU or DIC in the presence of a base like N,N-Diisopropylethylamine (DIPEA).

Major Products:

Deprotected Amino Acid: Removal of Fmoc and Boc groups yields N-Methyl-D-Ornithine.

Peptide Products: Coupling reactions result in the formation of peptides with N-Methyl-D-Ornithine as a residue.

Scientific Research Applications

Key Reactions

- Deprotection: The Fmoc group can be removed using a solution of piperidine in DMF.

- Coupling: The amino acid is coupled to a resin-bound peptide using coupling reagents like HATU or TBTU, facilitating high yields in peptide formation.

Applications in Peptide Synthesis

-

Peptide Drug Development:

Fmoc-N-Me-D-Orn(Boc)-OH is utilized as a building block in the synthesis of peptides with enhanced stability and bioactivity. The incorporation of N-methylation can improve the pharmacological properties of peptides, making them more resistant to enzymatic degradation. -

Antimicrobial Peptides:

Research indicates that peptides containing ornithine derivatives, including this compound, exhibit antimicrobial properties. These peptides are being investigated for their potential use in treating infections, particularly those caused by resistant bacterial strains . -

Siderophore Synthesis:

This compound has been employed in the synthesis of marine siderophores such as amphibactin and moanachelin, which are critical for iron acquisition in bacteria. The ability to modify the ornithine residue enhances the structural diversity of these siderophores, potentially improving their efficacy .

Antimicrobial Activity

A study explored the antimicrobial properties of peptides synthesized using this compound. The results demonstrated that these peptides showed significant activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Siderophore Synthesis

In another case study, researchers successfully synthesized amphibactin using this compound as a key building block. This synthesis highlighted the effectiveness of solid-phase techniques and demonstrated that modifications to the ornithine structure could lead to improved siderophore activity .

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-D-Ornithine(Boc)-OH involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The Fmoc and Boc groups serve as protecting groups during synthesis, ensuring selective reactions at specific sites. The methylation of the amino group can enhance the stability and activity of the resulting peptides.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

- Side Chain Length : Ornithine (4 carbons) vs. lysine (5 carbons). Shorter chains in ornithine derivatives reduce steric bulk, favoring compact peptide conformations .

- Stereochemistry : D-Orn derivatives resist proteolysis compared to L-forms, critical for therapeutic peptides .

- N-Methylation : Enhances membrane permeability and reduces aggregation in hydrophobic peptides (e.g., antimicrobial agents) .

Stability and Purity

Biological Activity

Fmoc-N-Me-D-Orn(Boc)-OH, a derivative of ornithine, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which facilitate its use in solid-phase peptide synthesis. The biological activity of this compound is primarily linked to its potential applications in developing antimicrobial peptides and other therapeutic agents.

- Chemical Formula : C₁₈H₃₃N₃O₄

- Molecular Weight : 345.48 g/mol

- CAS Number : 109425-55-0

The compound exhibits hydrophilic properties due to the presence of amino groups, which can interact with biological membranes and proteins.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. This compound can serve as a building block for antimicrobial peptides (AMPs), which are crucial in combating antibiotic-resistant bacteria. The incorporation of metal ions, such as Cu(II) and Ni(II), has been shown to enhance the antimicrobial efficacy of peptides derived from ornithine derivatives .

Cytotoxicity and Anti-inflammatory Effects

Research has demonstrated that certain derivatives of ornithine can exhibit cytotoxic effects against cancer cells while also possessing anti-inflammatory properties. For instance, this compound has been evaluated for its ability to attenuate lipopolysaccharide (LPS)-induced cytotoxicity, showing promising results in reducing inflammation . The mechanism involves the chelation of metal ions by the amino acid side chains, which modulates the inflammatory response.

Synthesis and Stability

The synthesis of this compound typically involves solid-phase methods that allow for high yields and purity. A notable study reported a facile synthetic route using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group, facilitating the incorporation of various functional groups without significant degradation . Stability tests under solid-phase conditions indicate that the compound maintains integrity during synthesis, making it suitable for complex peptide constructions.

Case Study 1: Antimicrobial Peptide Development

In a study focused on developing new AMPs, this compound was utilized as a building block to create peptides that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of this ornithine derivative enhanced the peptides' ability to disrupt bacterial membranes, leading to cell lysis .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation explored the anti-inflammatory potential of peptides synthesized with this compound. The results indicated that these peptides could effectively inhibit pro-inflammatory cytokines in vitro, suggesting a therapeutic role in treating inflammatory diseases such as rheumatoid arthritis .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 345.48 g/mol |

| Solubility | Soluble in DMSO |

| Log P (Octanol-Water Partition) | 3.04 |

| P-gp Substrate | Yes |

| CYP Inhibition | CYP2C9, CYP2D6, CYP3A4 |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against E. coli |

| Cytotoxicity | Moderate against cancer cells |

| Anti-inflammatory | Inhibits TNF-alpha production |

Q & A

Q. What are the critical physicochemical properties of Fmoc-N-Me-D-Orn(Boc)-OH for experimental design in peptide synthesis?

Methodological Answer: The compound’s molecular weight (468.54 g/mol), formula (C₂₆H₃₂N₂O₆), and stereochemistry (D-configuration with N-methylation) directly influence solubility, coupling efficiency, and stability during solid-phase peptide synthesis (SPPS). Key properties include:

- Storage Conditions : Store at 2–8°C in a dry environment to prevent Boc-group hydrolysis and Fmoc-deprotection .

- Solubility : Typically soluble in DMF or DCM, critical for resin swelling and coupling reactions.

- Chirality : The D-ornithine backbone and N-methylation may impact peptide folding and protease resistance .

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₂N₂O₆ | |

| Molecular Weight | 468.54 g/mol | |

| Storage Temperature | 2–8°C (dry) | |

| CAS Number | 171860-40-5 |

Q. How should this compound be handled to ensure stability during SPPS?

Methodological Answer:

- Moisture Control : Use anhydrous solvents (DMF, DCM) and maintain inert gas (N₂/Ar) environments to prevent Boc-group hydrolysis .

- Coupling Conditions : Activate with HBTU/HOBt or COMU in DMF, and monitor reaction completion via Kaiser or chloranil tests to avoid incomplete incorporation .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring ≤1% residual Fmoc to prevent side reactions .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Methodological Answer:

- Double Coupling : Perform two sequential couplings with fresh activation reagents to overcome steric hindrance from N-methylation .

- Extended Reaction Time : Increase coupling duration to 2–4 hours for challenging residues.

- Microwave-Assisted SPPS : Use microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics and yield .

- Analytical Validation : Monitor by LC-MS or MALDI-TOF to confirm incorporation and detect deletion sequences .

Q. Table 2: Example HPLC Conditions for Monitoring Coupling Efficiency

| Parameter | Condition (Adapted from ) |

|---|---|

| Column | C18, 5 µm, 4.6 × 250 mm |

| Mobile Phase | Gradient: 5–95% ACN in H₂O (+0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Q. What advanced analytical techniques resolve contradictions in purity assessments of this compound?

Methodological Answer:

- HPLC-MS Dual Analysis : Combine reverse-phase HPLC (for purity %) with ESI-MS to differentiate between isobaric impurities (e.g., Boc vs. Fmoc adducts) .

- Chiral HPLC : Confirm enantiomeric purity using chiral columns (e.g., Chirobiotic T) to detect D/L isomerization during synthesis .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify methyl group integrity and Boc/Fmoc protection levels, especially after long-term storage .

Q. How does N-methylation in this compound influence peptide stability and bioactivity?

Methodological Answer:

- Protease Resistance : N-methylation reduces hydrogen bonding, enhancing resistance to trypsin-like proteases. Validate via enzymatic degradation assays (e.g., incubate with trypsin and analyze fragments via LC-MS) .

- Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays to compare permeability of methylated vs. non-methylated peptides .

- Conformational Studies : Employ CD spectroscopy or MD simulations to analyze how methylation affects α-helix or β-sheet formation .

Q. What strategies mitigate racemization during SPPS using this compound?

Methodological Answer:

Q. How is this compound applied in synthesizing branched or cyclic peptides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.